

# GSK2879552 Combination Therapy: A Comparative Guide for Anticancer Research

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## Compound of Interest

Compound Name: GSK2879552

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## Introduction

**GSK2879552** is an orally available, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers and crucial for tumor cell growth and survival.[1] By inhibiting LSD1, **GSK2879552** enhances the methylation of histone H3 at lysine 4 (H3K4), leading to the increased expression of tumor-suppressor genes and subsequent inhibition of tumor cell proliferation.[1] Preclinical studies have demonstrated its potential as a differentiating agent, particularly in hematological malignancies like Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).[2][3][4] This guide provides a comparative analysis of **GSK2879552** in combination with other anticancer drugs, focusing on preclinical efficacy and the outcomes of clinical investigations.

## GSK2879552 and All-Trans Retinoic Acid (ATRA) in Acute Myeloid Leukemia (AML)

The combination of **GSK2879552** with ATRA, a differentiating agent used in the treatment of Acute Promyelocytic Leukemia (APL), has been investigated to enhance the therapeutic potential of LSD1 inhibition in a broader range of AML subtypes.[5] Preclinical studies have shown a synergistic effect, leading to enhanced differentiation and cytotoxicity in AML cell lines. [5]

## Preclinical Efficacy: In Vitro Studies

The combination of **GSK2879552** and ATRA demonstrated synergistic effects on inhibiting cell proliferation, inducing differentiation, and promoting apoptosis in various AML cell lines.

Table 1: In Vitro Efficacy of **GSK2879552** in Combination with ATRA in AML Cell Lines

Cell Line	Parameter	GSK2879552 (IC50, nM)	GSK2879552 + ATRA (100 nM) (IC50, nM)	Fold Change in IC50	Reference
MOLM-13	Proliferation	~100	~10	10x decrease	<a href="#">[2]</a>
OCI-AML3	Proliferation	~200	~50	4x decrease	<a href="#">[2]</a>
THP-1	Differentiation (% CD11b+ cells)	31 (EC50)	Synergistic increase	Not Applicable	<a href="#">[2]</a>
MOLM-13	Differentiation (% CD11b+ cells)	-	Synergistic increase	Not Applicable	<a href="#">[2]</a>
Multiple	Apoptosis (Caspase 3/7 activation)	No significant induction	>10-fold increase over additive effect	Not Applicable	<a href="#">[2]</a>

Data extracted and synthesized from Smitheman et al., Haematologica, 2019.[\[2\]](#)

## Clinical Investigation: NCT02177812

A Phase I clinical trial (NCT02177812) was initiated to evaluate the safety and efficacy of **GSK2879552** as a monotherapy and in combination with ATRA in patients with relapsed/refractory AML.[\[4\]](#)[\[6\]](#)

Table 2: Clinical Outcomes of NCT02177812

Treatment Arm	Number of Patients	Key Outcomes	Adverse Events	Reference
GSK2879552 Monotherapy	31	No significant clinical benefit observed.	High rate of adverse events, including hemorrhage and thrombocytopenia.[6][7]	[6][7]
GSK2879552 + ATRA	10	One patient achieved a morphologic leukemia-free state.[7]	Treatment-related pruritus leading to discontinuation in one patient.[7]	[7]

Conclusion: The trial was terminated due to an unfavorable risk-benefit profile, with significant toxicity and limited clinical activity observed in both the monotherapy and combination arms.[6][7]

## GSK2879552 and Azacitidine in Myelodysplastic Syndromes (MDS)

The combination of **GSK2879552** with the hypomethylating agent azacitidine was explored in patients with high-risk Myelodysplastic Syndromes (MDS).

### Clinical Investigation: NCT02929498

A Phase I/II study (NCT02929498) was designed to assess the safety and clinical activity of **GSK2879552** alone or in combination with azacitidine in MDS patients who had failed prior hypomethylating therapy.[8]

Table 3: Clinical Outcomes of NCT02929498

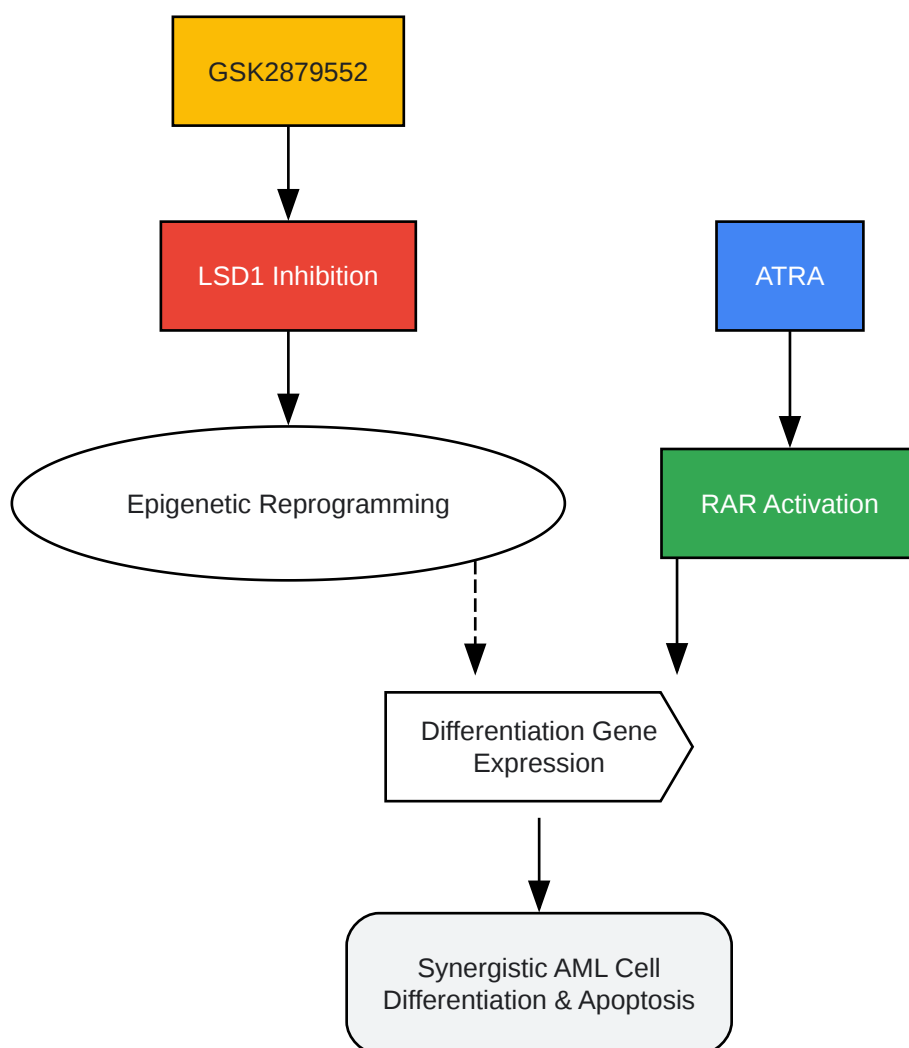
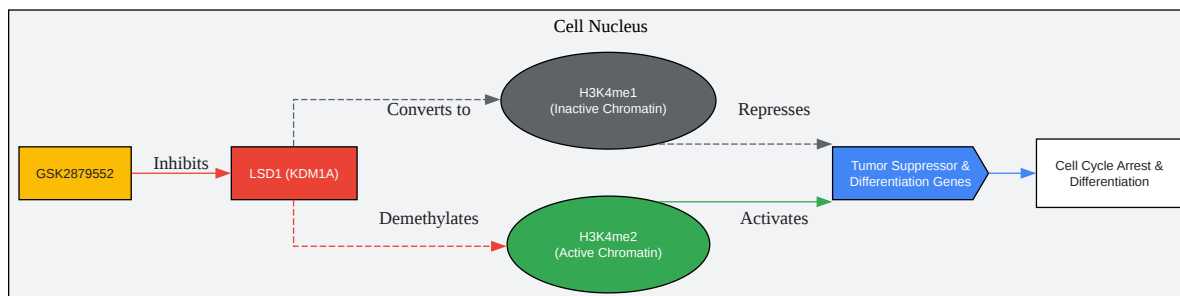
Treatment Arm	Number of Patients	Key Outcomes	Adverse Events	Reference
GSK2879552 Monotherapy	5	No clinical responses observed.	Generally well-tolerated in this small cohort.	<a href="#">[6]</a>
GSK2879552 + Azacitidine	0	No patients received the combination therapy before trial termination.	Not Applicable	<a href="#">[6]</a>

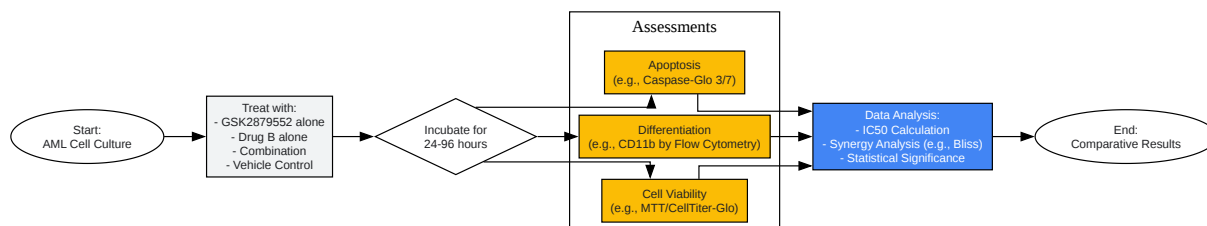
Conclusion: This study was also terminated early due to an unfavorable risk-to-benefit ratio observed in other **GSK2879552** trials.[\[3\]](#)[\[8\]](#) No patients were treated with the combination of **GSK2879552** and azacitidine.[\[6\]](#)

## Signaling Pathways and Experimental Workflows

### Mechanism of Action of GSK2879552

**GSK2879552** irreversibly inhibits LSD1, preventing the demethylation of H3K4me1/2. This leads to an accumulation of these marks at gene promoters and enhancers, resulting in the activation of gene expression programs associated with differentiation and tumor suppression.





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